molecular formula C17H15BrClN3O B2667836 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide CAS No. 1787914-10-6

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide

Cat. No.: B2667836
CAS No.: 1787914-10-6
M. Wt: 392.68
InChI Key: HGEIJPJVNGFIIN-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core linked via a propyl chain to a substituted benzamide moiety. The molecule incorporates a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzamide ring.

Properties

IUPAC Name

5-bromo-2-chloro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClN3O/c18-13-4-5-15(19)14(11-13)17(23)21-8-2-9-22-10-6-12-3-1-7-20-16(12)22/h1,3-7,10-11H,2,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEIJPJVNGFIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the pyrrolopyridine core This can be achieved through cyclization reactions involving appropriate precursorsCommon reagents used in these reactions include bromine, chlorine, and various catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzamide moiety .

Scientific Research Applications

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets, such as kinases. By binding to these enzymes, the compound can inhibit their activity, thereby affecting various cellular processes. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with two key analogues:

2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide (DB08583)

N-(5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxybenzamide

Feature Target Compound DB08583 N-(5-Bromo-4-fluoro-pyrrolopyridin-3-yl)-3-methoxybenzamide
Core Structure Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine (fluorinated at 4-position)
Linker Propyl chain Direct linkage via pyrazole Direct amine linkage
Benzamide Substituents 5-Bromo, 2-chloro 2-Amino, N,N-dimethyl 3-Methoxy
Additional Groups None 1-Ethylpyrazole at pyrrolopyridine 3-position 4-Fluoro, 5-bromo on pyrrolopyridine

Key Observations :

  • Substituent Diversity: The target compound’s 5-bromo-2-chlorobenzamide group contrasts with DB08583’s amino-dimethylbenzamide and the second analogue’s methoxybenzamide. Halogenation (Br/Cl) may enhance lipophilicity and binding affinity compared to electron-donating groups (e.g., methoxy) .

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine moiety linked to a benzamide structure via a propyl chain. The presence of bromine and chlorine substituents on the benzene ring contributes to its unique pharmacological properties.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research indicates that this compound exhibits potent inhibitory effects on FGFRs, which are critical in various signaling pathways involved in cell proliferation and survival. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast cancer cells (4T1), by inducing apoptosis through the downregulation of FGFR signaling pathways .

The mechanism involves the binding of the compound to FGFRs, leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling cascades such as RAS–MEK–ERK and PI3K–Akt pathways, which are pivotal for cellular growth and survival .

Case Studies

  • Antitumor Activity : A study evaluated the antitumor efficacy of the compound in various cancer models. Results showed significant tumor growth inhibition in xenograft models, correlating with decreased FGFR activity .
  • Cellular Effects : In vitro assays demonstrated that treatment with the compound resulted in G0/G1 phase cell cycle arrest and increased apoptotic cell populations in breast cancer cells .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
FGFR InhibitionPotent inhibitor of FGFR signaling
Antitumor EfficacySignificant inhibition of tumor growth
Induction of ApoptosisIncreased apoptotic cells in treated cultures
Cell Cycle ArrestG0/G1 phase arrest observed

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